CAY10681

p53-MDM2 NF-κB dual inhibition

As the first-in-class, orally bioavailable small molecule to simultaneously inhibit the p53-MDM2 interaction (Ki = 250 nM) and the NF-κB pathway, CAY10681 eliminates polypharmacology concerns inherent in combination therapies. This unique dual-modulatory activity makes it the premier tool for probing the p53/NF-κB axis in preclinical oncology studies, offering a simplified and robust alternative to using two separate inhibitors.

Molecular Formula C30H26BrN5O
Molecular Weight 552.476
CAS No. 1542066-69-2
Cat. No. B570427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10681
CAS1542066-69-2
Synonyms4-(4-Bromophenyl)-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-1-(phenylmethyl)pyrrolo[3,4-c]pyrazol-6(1H)-one;  5-(3-(1H-Imidazol-1-yl)propyl)-1-benzyl-4-(4-bromophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Molecular FormulaC30H26BrN5O
Molecular Weight552.476
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)C(=N2)C6=CC=CC=C6
InChIInChI=1S/C30H26BrN5O/c31-25-14-12-24(13-15-25)28-26-27(23-10-5-2-6-11-23)33-36(20-22-8-3-1-4-9-22)29(26)30(37)35(28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2
InChIKeyHZXBRCFEDOCBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





CAY10681: A First-in-Class, Orally Bioavailable Dual Inhibitor of p53-MDM2 and NF-κB Pathways


CAY10681 (CAS: 1542066-69-2), also referred to as p53-MDM2-IN-2 (compound 5q), is a first-in-class, orally active small molecule specifically designed to simultaneously inhibit the p53-MDM2 protein-protein interaction and the NF-κB signaling pathway [1]. It potently binds to MDM2 with a Ki of 250 nM, thereby preventing MDM2-mediated turnover of the tumor suppressor p53, and independently suppresses NF-κB activation by inhibiting IκBα phosphorylation [1].

Why Other p53-MDM2 or NF-κB Inhibitors Are Not Suitable Replacements for CAY10681


Generic substitution with standalone p53-MDM2 inhibitors (e.g., nutlin-3, RG7112) or NF-κB pathway inhibitors (e.g., Bay11-7082) cannot replicate the unique dual-modulatory activity of CAY10681. Most clinical-stage p53-MDM2 inhibitors act solely to stabilize p53, leaving the NF-κB pathway unaffected, which is frequently hyperactivated in tumors with p53 inactivation [1]. Conversely, standalone NF-κB inhibitors do not address the MDM2-mediated suppression of p53. CAY10681 is the first-in-class compound shown to simultaneously address both pathways in a single molecule, a property that is mechanistically linked to the observation that dual inhibition is preferred over combining two single-target inhibitors due to the elimination of polypharmacology concerns [1].

Quantitative Differentiation of CAY10681: Comparative Evidence for Procurement Decisions


First-in-Class Dual Inhibition: p53-MDM2 Binding vs. Clinical MDM2 Inhibitors

CAY10681 (compound 5q) is the first-in-class small molecule demonstrated to simultaneously inhibit p53-MDM2 interaction and NF-κB signaling. It binds MDM2 with a Ki of 0.25 μM, which is approximately 2.7-fold less potent than the reference drug nutlin-3 (Ki = 0.093 μM) but is sufficient for functional p53 stabilization [1]. Unlike nutlin-3 and all other clinical MDM2 inhibitors (e.g., RG7112, Idasanutlin), CAY10681 possesses the unique dual action of suppressing NF-κB activation, as evidenced by its ability to inhibit IκBα phosphorylation and reduce nuclear p65 accumulation [1].

p53-MDM2 NF-κB dual inhibition first-in-class

NF-κB Pathway Inhibition: Mechanism and Specificity

CAY10681 (5q) directly inhibits the NF-κB pathway, a feature absent in clinical p53-MDM2 inhibitors. It dose-dependently reduces nuclear accumulation of the p65 subunit and inhibits phosphorylation of IκBα in A549 cells following 4 h treatment [1]. Biochemical kinase profiling revealed that its analog 5s (a close structural relative with similar activity) inhibits IKKα with an IC50 of 51.8 ± 0.2 μM, while showing only 57.1% inhibition of CHK1 at 100 μM and no effect on Akt2 or Akt3 [1].

NF-κB IκBα phosphorylation p65 nuclear translocation signaling

Oral Bioavailability: Superior PK for In Vivo Applications

CAY10681 exhibits excellent oral bioavailability (F = 72.9%), a property that significantly outperforms many research-stage p53-MDM2 inhibitors and enables robust in vivo studies without the need for intravenous administration [1]. In Sprague-Dawley rats, following oral administration at 100 mg/kg, it achieved a Cmax of 4589 ng/mL and an AUC0-∞ of 23161 μg·h/L, with a terminal half-life of 1.80 h [1].

pharmacokinetics oral bioavailability ADME in vivo

In Vivo Antitumor Efficacy in A549 Xenograft Model

CAY10681 (5q) effectively inhibits tumor growth in an A549 non-small cell lung cancer xenograft model in nude mice following 14 days of oral gavage at 200 mg/kg [1]. The study compared multiple pyrrolo[3,4-c]pyrazole analogs, and 5q was among the four compounds (5j, 5q, 5s, 5u) that demonstrated significant tumor growth inhibition, validating the dual-inhibitor concept in vivo [1].

xenograft tumor growth inhibition A549 in vivo efficacy

Optimal Scientific and Preclinical Research Applications for CAY10681


Mechanistic Studies on p53 and NF-κB Crosstalk in Cancer

CAY10681 is the premier tool compound for dissecting the reciprocal relationship between p53 and NF-κB pathways. Its first-in-class dual inhibition enables experiments that would otherwise require the use of two separate inhibitors, thereby reducing off-target variability and simplifying data interpretation. Researchers can employ this compound to investigate how simultaneous activation of p53 and suppression of NF-κB impacts tumor cell apoptosis, senescence, and immune evasion [1].

In Vivo Pharmacodynamic and Efficacy Models in Oncology

Given its robust oral bioavailability (F = 72.9%) and validated in vivo efficacy in the A549 xenograft model, CAY10681 is ideally suited for preclinical studies requiring chronic, non-invasive oral dosing. It can be used in a variety of mouse tumor models to evaluate the therapeutic potential of dual p53-MDM2/NF-κB inhibition, either as a monotherapy or in combination with standard-of-care chemotherapeutics [1].

Assay Development for Dual Pathway Inhibitor Screening

The well-characterized dual activity profile of CAY10681 makes it an excellent positive control for developing and validating high-throughput screening assays aimed at discovering novel dual inhibitors of the p53-MDM2 interaction and NF-κB pathway. Its known binding affinity (Ki = 0.25 μM) and cellular effects on p65 localization serve as reliable benchmarks for assay performance [1].

Comparative Analysis with Clinical MDM2 Inhibitors

CAY10681 serves as a critical reference compound for studies comparing the biological outcomes of single-target MDM2 inhibition (e.g., with nutlin-3 or RG7112) versus dual inhibition of MDM2 and NF-κB. Such comparative analyses are essential for understanding the unique therapeutic index and potential resistance mechanisms associated with each approach [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10681

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.